2-Cyclohexylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-cyclohexylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h9-11,13H,1-8,12H2 |
InChI Key |
GJWBPFSNANHKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(CCN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Cyclohexylpiperidin 4 Amine
Established Synthetic Routes for 2-Cyclohexylpiperidin-4-amine
Traditional synthetic strategies for this compound often involve multi-step sequences that focus on the reliable construction of the piperidine (B6355638) ring followed by the introduction or modification of functional groups.
Reductive amination is a cornerstone of amine synthesis and is frequently employed for the formation of piperidine rings. masterorganicchemistry.comyoutube.com This method typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, or the reaction of an amino-ketone or amino-aldehyde in the presence of a reducing agent. For the synthesis of a 2-cyclohexylpiperidine (B1347038) derivative, a common approach would involve the reductive amination of a ketone with an appropriate amine. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com
A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
| Starting Materials | Reagents | Key Features |
| Cyclohexanone (B45756), Aminoketone | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Forms C-N bond and reduces imine in one pot. masterorganicchemistry.com |
| Amino-aldehyde | Cobalt(II) catalyst | Radical intramolecular cyclization. nih.govmdpi.com |
| ϖ-amino fatty acids | Iron catalyst | Reductive amination. mdpi.com |
This table summarizes common starting materials and reagents for reductive amination in piperidine synthesis.
Intramolecular nucleophilic substitution is another fundamental strategy for the construction of the piperidine ring. This approach typically involves a linear precursor containing a nucleophilic amine and a suitable leaving group at appropriate positions to facilitate a 6-endo-trig cyclization.
A common method involves the cyclization of a haloamine, where the nitrogen atom displaces a halide from an alkyl chain. organic-chemistry.org The efficiency of the cyclization can be influenced by the nature of the leaving group and the reaction conditions, often requiring a base to neutralize the acid formed during the reaction. Another variation is the cyclization of amino alcohols, which often requires activation of the hydroxyl group to convert it into a better leaving group, for instance, by tosylation. whiterose.ac.uk
| Precursor Type | Typical Leaving Group | Activating/Reaction Conditions |
| Haloamine | -Br, -I | Base (e.g., K₂CO₃, Et₃N) |
| Amino alcohol | -OH | SOCl₂, TsCl/base organic-chemistry.orgwhiterose.ac.uk |
| Dihalide and primary amine | N/A | Microwave irradiation, alkaline aqueous medium organic-chemistry.org |
This table outlines precursor types and conditions for nucleophilic substitution in piperidine ring synthesis.
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia (B1221849) or amines. libretexts.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the Gabriel method would typically be used to introduce the 4-amino group onto a pre-formed 2-cyclohexylpiperidine scaffold.
The process involves the N-alkylation of potassium phthalimide (B116566) with a suitable 2-cyclohexylpiperidine derivative bearing a leaving group at the 4-position (e.g., 4-bromo-2-cyclohexylpiperidine). wikipedia.orgorganic-chemistry.org The nitrogen of the phthalimide acts as a surrogate for an amino group. wikipedia.org The resulting N-substituted phthalimide is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine. libretexts.orgwikipedia.orgscribd.com
| Step | Reagents | Purpose |
| 1. Alkylation | Potassium phthalimide, 4-halo-2-cyclohexylpiperidine | Forms N-C bond without over-alkylation. masterorganicchemistry.comorganic-chemistry.org |
| 2. Deprotection | Hydrazine (N₂H₄) or H₃O⁺ | Liberates the primary amine. libretexts.orgmasterorganicchemistry.com |
This table breaks down the key steps of the Gabriel synthesis for primary amine introduction.
Emerging Synthetic Paradigms for this compound Analogues
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound analogues. These emerging paradigms often offer improved stereocontrol, atom economy, and functional group tolerance.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. mdpi.com These methods often allow for the construction of the piperidine ring or the introduction of substituents with high levels of chemo-, regio-, and stereoselectivity.
Palladium-catalyzed reactions, such as the Heck reaction, can be used to form C-C bonds, for instance, by coupling a vinyl or aryl halide with an alkene integrated into a nitrogen-containing chain, followed by cyclization. whiterose.ac.uk Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also emerged as a powerful tool for creating enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Furthermore, iridium-catalyzed hydrogen-borrowing catalysis enables the synthesis of substituted piperidines from diols and amines. mdpi.com Nickel-catalyzed intramolecular reductive cyclizations have also proven effective. smolecule.com
| Catalyst System | Reaction Type | Key Advantage |
| Palladium | Heck coupling, Wacker-type cyclization | Forms C-C or C-N bonds under mild conditions. organic-chemistry.orgwhiterose.ac.uk |
| Rhodium | Asymmetric carbometalation | High enantioselectivity for substituted piperidines. nih.govsnnu.edu.cn |
| Iridium | Hydrogen-borrowing catalysis | Stereoselective synthesis from diols and amines. mdpi.com |
| Nickel | Intramolecular reductive cyclization | Effective for forming the piperidine ring. smolecule.com |
| Gold(I) | Oxidative amination of alkenes | Difunctionalization of a double bond with N-heterocycle formation. nih.gov |
This table highlights various transition metal-catalyzed reactions for piperidine synthesis.
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.govrug.nl MCRs are particularly advantageous for building molecular diversity and complexity in a time- and resource-efficient manner.
For the synthesis of functionalized piperidine scaffolds, several MCRs have been developed. researchgate.net A common example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to produce piperidine derivatives after reduction. More contemporary MCRs might involve the condensation of an aldehyde, an amine, and a β-ketoester, often catalyzed by a Lewis or Brønsted acid, to generate highly substituted tetrahydropyridine (B1245486) intermediates that can be subsequently reduced to the corresponding piperidines. researchgate.net These reactions offer a rapid and convergent route to complex piperidine structures. nih.govsmolecule.com
| MCR Type | Typical Components | Catalyst/Conditions |
| Hantzsch-type | Aldehyde, β-ketoester, Ammonia/Amine | Acid or base catalysis |
| Ugi Condensation | Amine, aldehyde, carboxylic acid, isocyanide | Various, often no catalyst needed |
| Tandem Reactions | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl₂·8H₂O researchgate.net |
This table provides an overview of multicomponent reactions used for assembling piperidine scaffolds.
Stereochemical Control in the Synthesis of this compound
The presence of two stereocenters in this compound (at the C2 and C4 positions) necessitates precise control over stereochemistry during its synthesis. Both enantioselective and diastereoselective strategies are crucial for accessing specific stereoisomers.
Enantioselective Synthetic Pathways
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. hilarispublisher.com This is often achieved through the use of chiral catalysts, chiral auxiliaries, or enzymes. hilarispublisher.comru.nl
For the synthesis of chiral piperidine derivatives, several enantioselective methods have been developed. One powerful approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ru.nl For instance, carbohydrate-based chiral auxiliaries, such as O-derivatized amino sugars, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. ru.nlresearchgate.net These auxiliaries can provide high diastereofacial differentiation in reactions like nucleophilic additions to N-functionalized aldimines. researchgate.net A domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines, for example, yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The choice of carbohydrate auxiliary can even allow for the synthesis of either enantiomeric series of the target piperidine. ru.nl
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another key strategy. hilarispublisher.com Chiral Brønsted acid catalysis, for example, has been used for the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. nih.gov Additionally, combining photoredox and enzymatic catalysis offers a novel approach to the enantioselective synthesis of amines. rsc.org
Diastereoselective Synthesis and Isomer Separation
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters in a molecule. In the context of 2,4-disubstituted piperidines, this means controlling the cis or trans relationship between the substituents at the C2 and C4 positions.
Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a notable method for synthesizing 2,4-disubstituted piperidines. organic-chemistry.org The choice of the reducing agent in this reaction significantly impacts the diastereoselectivity. organic-chemistry.org While tributyltin hydride (TBTH) typically gives trans to cis ratios of 3:1 to 6:1, using tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1 in favor of the trans isomer. organic-chemistry.orgresearchgate.net This enhancement is attributed to a selective rearrangement of the minor stereoisomer. organic-chemistry.org
Prins and carbonyl ene cyclizations of specific aldehydes can also afford 2,4,5-trisubstituted piperidines with good diastereoselectivity. rsc.org The reaction conditions, particularly the catalyst and temperature, can be tuned to favor different diastereomers. rsc.org For instance, low-temperature cyclizations catalyzed by hydrochloric acid tend to produce the cis product under kinetic control, while reactions catalyzed by methylaluminum dichloride at higher temperatures favor the trans product under thermodynamic control. rsc.org
Once a mixture of diastereomers is formed, their separation is often necessary. This can be achieved through various chromatographic techniques. google.comlcms.cz For amines, specialized gas chromatography columns or derivatization might be required to achieve good separation of isomers. researchgate.net Ion chromatography has also been shown to be effective in separating structural isomers of amines. copernicus.org
| Methodology | Key Reagents/Catalysts | Typical Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|
| Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | organic-chemistry.orgresearchgate.net |
| Radical Cyclization | Tributyltin hydride (TBTH) | 3:1 to 6:1 | organic-chemistry.orgresearchgate.net |
| Prins Cyclization | HCl (low temp.) | Favors cis (up to 94:6) | rsc.org |
| Prins Cyclization | MeAlCl2 (higher temp.) | Favors trans (up to 99:1) | rsc.org |
This compound as a Versatile Synthetic Intermediate
The unique structure of this compound, with its distinct substitution pattern and available reactive sites, makes it a valuable building block in medicinal chemistry and organic synthesis. evitachem.comresearchgate.netbiosolveit.de
Integration into Complex Molecular Architectures
The piperidine scaffold is a privileged structure in drug discovery, and this compound serves as a key precursor for more elaborate molecules. mdpi.comnih.gov The amine group at the C4 position provides a handle for further functionalization through reactions such as nucleophilic substitution and reduction. evitachem.com This allows for the incorporation of the 2-cyclohexylpiperidine motif into larger, more complex molecular frameworks.
For example, derivatives of this compound have been explored for their potential in treating neuropsychiatric disorders. The synthesis of such complex molecules often involves a multi-step sequence where the 2-cyclohexylpiperidine core is constructed and then elaborated upon. The stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines, highlighting a pathway to complex substitution patterns. ugent.be The development of new synthetic strategies for creating mechanically interlocked molecules, such as catenanes, also showcases the importance of well-designed building blocks in constructing intricate architectures. weebly.com
Utility in Chiral Molecule Construction
The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral molecules. libretexts.org By starting with an enantiomerically pure form of this compound, chirality can be transferred to new, more complex products.
The use of chiral auxiliaries is a well-established method for constructing chiral molecules. scispace.comucl.ac.uk Carbohydrate-based auxiliaries, for instance, have been instrumental in the asymmetric synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com These auxiliaries guide the stereochemical course of reactions, and their subsequent removal yields the enantiomerically enriched target molecule. ru.nl The development of organocatalytic methods has also significantly advanced the asymmetric synthesis of axially chiral molecules through cycloaddition and cyclization reactions. mdpi.com These strategies, while not directly applied to this compound in the provided context, represent the state-of-the-art in chiral molecule construction and could be adapted for its derivatives. mdpi.com The synthesis of positional analogues of methylphenidate through site-selective and stereoselective C-H functionalization of the piperidine ring further underscores the importance of stereocontrol in creating bioactive molecules. nih.gov
Advanced Derivatization Strategies for 2 Cyclohexylpiperidin 4 Amine in Research
Targeted Chemical Modifications of the Amine Functionality
The primary amine group in 2-Cyclohexylpiperidin-4-amine is a key target for chemical modification. Common derivatization strategies for amines include acylation, silylation, and alkylation, each offering distinct advantages for analytical purposes. nih.govsci-hub.se
Acylation Reactions and Reagent Selection
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. This is a common and rapid reaction for primary and secondary amines, often employing acid chlorides or anhydrides as reagents. libretexts.org This process can be performed to make the analyte more compatible with the chromatographic environment or to enhance detector response. jfda-online.com For amines, acylation converts them into stable amides. libretexts.org
A key advantage of acylation is that the resulting amide is less nucleophilic than the original amine, which prevents over-acylation. libretexts.org The stability of acylated compounds is often greater than that of their silylated counterparts, which is particularly beneficial for primary amines. nih.gov
Common Acylating Agents:
| Reagent Class | Specific Examples | Key Features |
| Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | Highly reactive; fluorinated anhydrides are extensively used to create derivatives with enhanced volatility and detectability. jfda-online.comresearchgate.net |
| Acid Chlorides | Benzoyl Chloride, 4-Carbethoxyhexafluorobutyryl chloride (4-CB) | Benzoyl chloride is advantageous due to a short derivatization procedure. researchgate.net 4-CB forms stable products with secondary amines. researchgate.net |
| Specialized Reagents | 2-Acyl-4,5-dichloropyridazin-3-ones | These are stable, convenient, and chemoselective N-acylating reagents that work under neutral conditions. organic-chemistry.org |
Trifluoromethanesulfonic acid can serve as a potent catalyst for acylation reactions, broadening the range of usable substrates under mild conditions. mdpi.com
Silylation Reactions for Volatility Enhancement
Silylation is a widely used derivatization technique in gas chromatography to increase the volatility, thermal stability, and chromatographic mobility of polar and unstable compounds. researchgate.netresearchgate.net This reaction replaces active hydrogen atoms in functional groups like amines (-NH) with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net
The process generally improves peak shape, sensitivity, selectivity, and linearity in GC analysis. researchgate.net However, a significant drawback is that silylation reactions require anhydrous conditions, as the reagents are sensitive to moisture. nih.gov Also, the silylated derivatives of some primary amines can be unstable. nih.gov
Common Silylating Agents:
| Reagent | Acronym | Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful TMS donor that is highly volatile, reducing chromatographic interference. sci-hub.se |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Known for producing stable derivatives with fast and quantitative reactions. sci-hub.senih.gov |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents to increase their reactivity. researchgate.netsci-hub.se |
| Hexamethyldisilazane | HMDS | A weaker TMS donor, often used without a solvent. sci-hub.se |
Alkylation Reactions for Structural Diversification
Alkylation introduces an alkyl group into a molecule and is a fundamental reaction in organic chemistry. mt.com For amines, this reaction can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.org While direct alkylation of primary amines with alkyl halides can be challenging due to the potential for multiple alkylations, it remains a valuable tool for structural diversification. libretexts.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to further reactions. masterorganicchemistry.com
One of the main challenges is controlling the extent of alkylation. libretexts.orgmasterorganicchemistry.com However, for analytical purposes, converting a primary amine to a more substituted amine can alter its chromatographic behavior and fragmentation pattern in mass spectrometry, aiding in structural elucidation. jfda-online.com
Approaches to Amine Alkylation:
| Method | Description |
| Direct Alkylation with Alkyl Halides | A primary amine reacts with an alkyl halide. To avoid the formation of ammonium halide salts, a 2:1 ratio of amine to alkylating agent is often used. libretexts.org |
| Reductive Amination | This is often the preferred method for creating more substituted amines from less substituted ones. masterorganicchemistry.com |
| Catalytic N-Alkylation | Recent methods have employed catalysts, such as cobalt complexes, for the N-alkylation of amines with alcohols, offering a more environmentally benign pathway. nih.gov |
Derivatization for Enhanced Spectroscopic and Chromatographic Performance
Beyond altering volatility, derivatization is crucial for improving how a compound is detected and separated. By attaching specific chemical tags, the performance of spectroscopic and chromatographic analyses can be significantly enhanced.
Application of Chromophoric and Fluorophoric Tags
For analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, derivatization is used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) to the analyte. researchgate.net This is particularly useful for compounds like this compound that may have low UV absorption in their native state. researchgate.net
The introduction of these tags can dramatically increase the sensitivity and selectivity of the detection method. researchgate.net
Common Tagging Reagents:
| Reagent Type | Specific Examples | Detection Method |
| Chromophoric | Dansyl chloride (Dns-Cl), Dabsyl chloride (Dbs-Cl), Benzoyl chloride, 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Visible nih.govresearchgate.net |
| Fluorophoric | o-Phthaldialdehyde (OPA), Fluorescamine, 9-fluorenylmethyl chloroformate (FMOC-Cl), 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence sci-hub.seddtjournal.com |
Dansyl chloride is a popular reagent that reacts with primary and secondary amines, but it is non-specific and can also react with other functional groups like phenols. nih.gov OPA is highly reactive with primary amines and yields intensely fluorescent derivatives, but these derivatives can be unstable. nih.gov
Impact on Chromatographic Resolution and Detection Sensitivity
Derivatization fundamentally alters the physicochemical properties of an analyte, which directly impacts its behavior during chromatographic separation. researchgate.net By increasing the hydrophobicity and molecular weight, derivatization can improve the retention and resolution of polar compounds on reversed-phase columns. researchgate.netscispace.com
For instance, derivatizing amines with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) has been shown to significantly increase retention times in reversed-phase liquid chromatography, leading to better separation of critical pairs of analytes. scispace.com The modification of analytes can also lead to a substantial increase in detection sensitivity, sometimes by several orders of magnitude, particularly when using fluorophoric tags or reagents that enhance ionization in mass spectrometry. ddtjournal.commdpi.com
In GC-MS, derivatization improves peak symmetry and reduces tailing by blocking active sites on the analyte that can interact with the stationary phase. researchgate.net This leads to sharper peaks, better resolution, and more reliable quantification. Alkylation and silylation are key strategies to achieve this by reducing the polarity of the amine group. nih.gov
Sophisticated Spectroscopic and Analytical Characterization of 2 Cyclohexylpiperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.orgucl.ac.ukorganicchemistrydata.orgorganicchemistrydata.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of 2-Cyclohexylpiperidin-4-amine can be determined.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms within the molecule. hmdb.cahw.ac.uk In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the cyclohexyl ring and the piperidine (B6355638) ring.
The protons on the carbons adjacent to the nitrogen atom in the piperidine ring (C2-H and C6-H) are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The protons on the amine group (-NH2) can exhibit a broad signal with a variable chemical shift, generally between 0.5 and 5.0 ppm, which is influenced by solvent, concentration, and temperature due to hydrogen bonding. libretexts.orgpdx.edu The addition of D₂O can be used to confirm the presence of the -NH protons as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org The complex, overlapping signals for the numerous protons of the cyclohexyl and piperidine rings often require advanced techniques for full assignment.
Below is a table summarizing the expected proton NMR spectral data.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine C2-H, C6-H | 2.3 - 3.0 | Multiplet |
| Piperidine C3-H, C5-H | 1.5 - 2.0 | Multiplet |
| Piperidine C4-H | 2.5 - 3.5 | Multiplet |
| Cyclohexyl Protons | 1.0 - 2.0 | Multiplet |
| Amine (-NH₂) | 0.5 - 5.0 | Broad Singlet |
| Data is based on typical chemical shift ranges for similar amine compounds. libretexts.orgpdx.edu |
Carbon (¹³C) NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. libretexts.orghmdb.ca In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak. savemyexams.comlibretexts.org
The carbon atoms bonded to the nitrogen in the piperidine ring (C2 and C6) are expected to appear in the 10-65 ppm region. libretexts.org The chemical shifts of the cyclohexyl carbons will be in the typical alkane region. The carbon bearing the amine group (C4) will also be in a predictable range, influenced by the electronegative nitrogen atom. libretexts.org
A summary of anticipated ¹³C NMR chemical shifts is provided in the table below.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Piperidine C2, C6 | 40 - 65 |
| Piperidine C3, C5 | 20 - 40 |
| Piperidine C4 | 45 - 60 |
| Cyclohexyl C1' | 55 - 70 |
| Cyclohexyl C2'-C6' | 20 - 40 |
| Data is based on typical chemical shift ranges for similar amine compounds and functional groups. libretexts.orgorganicchemistrydata.orglibretexts.org |
Advanced 2D NMR Techniques
To resolve the complex spectral overlap and definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. ucl.ac.ukdokumen.pub
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. ucl.ac.uk Cross-peaks in a COSY spectrum of this compound would help trace the connectivity of protons within the piperidine and cyclohexyl rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the cyclohexyl and piperidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. ucl.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. libretexts.orgucl.ac.ukorganicchemistrydata.orghmdb.casavemyexams.comlongdom.orguab.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). longdom.orglcms.czmeasurlabs.com This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₂H₂₄N₂), HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated theoretical mass. This is a critical step in confirming the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. wikipedia.orgnationalmaglab.orgresearchgate.netuakron.edu The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers detailed insights into its structure.
In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. uab.edu Common fragmentation pathways for amines include the cleavage of bonds alpha to the nitrogen atom. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the cyclohexyl group or fragmentation of the piperidine ring.
A table of potential fragment ions is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [C₁₂H₂₄N₂ + H]⁺ | Varies | NH₃ | Loss of the amino group |
| [C₁₂H₂₄N₂ + H]⁺ | Varies | C₆H₁₁ | Loss of the cyclohexyl radical |
| [C₁₂H₂₄N₂ + H]⁺ | Varies | C₅H₁₀N | Fragmentation of the piperidine ring |
| Fragmentation patterns are predictive and based on general principles of mass spectrometry for amine-containing compounds. libretexts.org |
Chromatographic Methodologies for Purity and Mixture Analysis
Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical compounds, providing robust methods for the separation, identification, and quantification of a target substance and its potential impurities. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for assessing purity and analyzing complex mixtures.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without their decomposition. ccsknowledge.com The process involves a sample being vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. omicsonline.org GC is particularly effective for assessing the purity of APIs and detecting residual solvents that may be present from the synthesis process. omicsonline.org
The analysis of amines by GC, however, presents specific challenges. Due to their high polarity and basicity, amines can interact strongly with the slightly acidic silanol (B1196071) groups on the surface of conventional capillary columns, leading to significant peak tailing and poor chromatographic performance. labrulez.comrestek.comlabrulez.com To overcome this, several strategies are employed:
Column Deactivation: Specially designed columns where the stationary phase is treated with a basic compound (e.g., potassium hydroxide, KOH) are used to minimize interactions with the basic amine analytes. labrulez.com This results in more symmetrical peak shapes and improved resolution.
Derivatization: The amine can be chemically modified to form a less polar and more volatile derivative. researchgate.net Acylation, silylation, or reaction with reagents like heptafluorobutyl chloroformate (HFBCF) can significantly improve the chromatographic behavior of amines, making them more suitable for GC analysis. researchgate.netnih.govjfda-online.com
A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound, offering high sensitivity. The choice of capillary column is critical; columns with a base-deactivated polyethylene (B3416737) glycol (PEG) phase or specific siloxane phases are often recommended for amine analysis. restek.com
The following table outlines typical GC parameters that could be applied for the analysis of this compound.
| Parameter | Condition | Source |
| Column | Base-deactivated capillary column (e.g., Rtx-Volatile Amine, Carbopack-based, or HP-5MS) | labrulez.comrestek.comgdut.edu.cn |
| Carrier Gas | Helium or Nitrogen | ccsknowledge.comgdut.edu.cn |
| Flow Rate | 1.0 mL/min | gdut.edu.cn |
| Injector Temperature | 290 °C | gdut.edu.cn |
| Oven Program | Initial 80°C (hold 1 min), ramp to 240°C at 5-10°C/min | gdut.edu.cn |
| Detector | Flame Ionization Detector (FID) | labrulez.com |
| Injection Mode | Splitless | gdut.edu.cn |
Integrated Analytical Platforms (Hyphenated Techniques)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable for modern chemical analysis. ijprajournal.com They provide not only quantitative data but also structural information, which is crucial for the definitive identification of a compound and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. resolvemass.ca This technique is fundamental for impurity profiling in pharmaceutical development, as it can detect, identify, and quantify trace-level impurities in a sample. resolvemass.cachimia.ch
In an LC-MS system, the compounds eluting from the HPLC column are directed into the ion source of the mass spectrometer. resolvemass.ca Here, the molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the eluting compound. resolvemass.ca
For this compound, LC-MS analysis would provide:
Confirmation of Identity: The mass spectrum of the main peak should show an ion corresponding to the protonated molecule [M+H]+ of this compound.
Impurity Identification: Any peaks corresponding to impurities can be analyzed to determine their molecular weights. This information is critical for proposing tentative structures for unknown by-products or degradation products. nih.gov
High Sensitivity and Specificity: LC-MS offers exceptional sensitivity and specificity, allowing for the detection of impurities at very low levels, even when they co-elute with other components. resolvemass.canih.gov
Further structural elucidation can be achieved using tandem mass spectrometry (LC-MS/MS), where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This "fingerprint" provides detailed structural information about the molecule. nih.gov
| Analytical Data Point | Expected Result for this compound | Source |
| Technique | LC-MS (ESI+) | nih.govuniversiteitleiden.nl |
| Retention Time (t_R) | Dependent on specific HPLC conditions | nih.gov |
| Molecular Formula | C₁₁H₂₂N₂ | |
| Molecular Weight | 182.31 g/mol | |
| Observed Ion (m/z) | [M+H]⁺ = 183.2 | bldpharm.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) integrates the separation power of GC with the detection specificity of MS. scioninstruments.com It is a definitive technique for identifying volatile and semi-volatile organic compounds. omicsonline.org As with standalone GC, analysis of amines like this compound often requires derivatization to improve volatility and chromatographic peak shape. gdut.edu.cnjfda-online.com
After separation in the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries (e.g., NIST). nih.gov
Key features in the GC-MS analysis of this compound would include:
The Nitrogen Rule: Since the compound contains two nitrogen atoms (an even number), its molecular ion peak (M+) will have an even mass-to-charge ratio. whitman.edu
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond beta to the nitrogen atom (alpha to the functional group). whitman.edu For cyclic amines, this results in the opening of the ring. whitman.edu
Loss of Hydrogen: A peak corresponding to [M-1]+ from the loss of a hydrogen atom attached to a carbon alpha to the nitrogen is also common. whitman.edu
The table below illustrates a hypothetical fragmentation pattern for this compound based on established fragmentation rules for cyclic amines.
| Fragmentation Process | Proposed Fragment | Hypothetical m/z | Source |
| Molecular Ion | [C₁₁H₂₂N₂]⁺ | 182 | whitman.edu |
| α-Cleavage (loss of cyclohexyl radical) | [M - C₆H₁₁]⁺ | 99 | whitman.edu |
| α-Cleavage (ring opening at C2-N1 bond) | Ring-opened species | Various | whitman.edu |
| Loss of amino group | [M - NH₂]⁺ | 166 | whitman.edu |
Computational and Theoretical Studies on 2 Cyclohexylpiperidin 4 Amine
Molecular Modeling and Dynamics Simulations of Piperidine (B6355638) Systems
Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques used to study the physical movements of atoms and molecules. For piperidine systems, these methods provide detailed information about conformational dynamics, intermolecular interactions, and the influence of solvent.
Molecular dynamics simulations are based on integrating Newton's laws of motion for a system of interacting atoms, where the forces between atoms are described by a molecular mechanics force field. researchgate.net A force field is a set of parameters and equations that define the potential energy of a molecular system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.netuiuc.edu Commonly used force fields for simulating organic and biomolecular systems include CHARMM, AMBER, OPLS, and GROMOS. uq.edu.au The selection of an appropriate force field is crucial for the accuracy of the simulation. For novel molecules, parameters may need to be specifically developed and validated. uq.edu.au
In the context of piperidine derivatives, MD simulations can reveal how the molecule behaves over time in a biological environment, such as in solution or near a protein target. For instance, simulations can elucidate the stability of different conformers (e.g., chair vs. twist-boat forms) and the orientation of substituents (axial vs. equatorial). nih.govajchem-a.com High binding affinity and selectivity of certain piperidine analogues for biological targets, such as opioid receptors, have been proposed and analyzed through docking and molecular dynamics simulations. nih.gov These simulations can also shed light on the stability of a ligand-protein complex under physiological conditions. rsc.org
Studies on related heterocyclic systems have used MD to understand complex processes. For example, simulations of piperazine-activated solutions have been used to investigate the absorption mechanisms of CO2, providing insights into molecular distribution and the role of different amine species in the process. Such studies highlight the importance of understanding intermolecular interactions in solution.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide a more fundamental description of chemical bonding and electron distribution than molecular mechanics.
Ab initio and semi-empirical methods are two major classes of quantum chemical calculations. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations. For piperidine derivatives, these calculations can determine various properties, including optimized molecular geometries, charge distributions, dipole moments, and the energies of molecular orbitals. nih.gov
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Computational studies on piperidine nitroxides have shown that electronic factors, such as the SOMO-LUMO energy gap, largely determine the radicals' stability and reactivity, a finding that supports the rational design of novel compounds. nih.gov
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including piperidine derivatives. arxiv.org
DFT is widely used for geometry optimization, where the lowest energy structure of a molecule is determined. researchgate.netarxiv.org For 2-Cyclohexylpiperidin-4-amine, DFT could be used to predict the most stable three-dimensional arrangement of its atoms, including the conformation of both the piperidine and cyclohexane rings and the relative orientation of the amino group. DFT calculations on piperine, a natural product containing a piperidine moiety, have been used to characterize its geometric and electronic properties, revealing distinct structural domains and a HOMO-LUMO energy gap consistent with its biological activity. researchgate.net
Furthermore, DFT is employed to calculate various molecular properties that provide insight into reactivity. These include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Atomic Charges: Methods like Mulliken population analysis can be used to determine the partial charge on each atom, which is useful for understanding intermolecular interactions. nih.gov
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman spectra to confirm the structure of a synthesized compound.
Recent studies have combined DFT with MD simulations to investigate the structural, electronic, and biological properties of piperidine-based compounds, correlating structural stability with specific functional groups to guide drug design. researchgate.net
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. For a molecule like this compound, which contains two saturated rings, conformational analysis is critical. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, substituents on the ring influence the equilibrium between different conformers.
Computational methods are extensively used to perform conformational analysis and energy minimization. By calculating the relative energies of different possible conformations, the most stable (lowest energy) structures can be identified. For 4-substituted piperidines, the relative energies of conformers are often similar to those of analogous cyclohexanes. nih.gov However, electrostatic interactions between substituents and the nitrogen atom can significantly alter conformational preferences. nih.gov
For this compound, the key conformational questions would be:
The orientation of the cyclohexyl group at the N1 position.
The axial versus equatorial preference of the amino group at the C4 position.
The relative orientation of the two rings.
Computational studies on fluorinated piperidines have revealed that conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info Molecular mechanics calculations using specific force fields have been shown to quantitatively predict the conformer energies of both free base and protonated 4-substituted piperidines. nih.gov These studies demonstrate that computational energy minimization can successfully model and explain the conformational changes that occur upon protonation. nih.gov
Predictive Modeling of Chemical Behavior
Computational models can be used to predict a wide range of chemical behaviors and properties, which is particularly valuable in drug discovery for screening large numbers of candidate molecules before synthesis. For piperidine derivatives, this includes predicting their pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
In silico ADMET prediction uses the chemical structure of a compound to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. nih.govfiveable.me These predictive models are often built using machine learning algorithms trained on large datasets of compounds with known experimental properties. bhsai.org By identifying potential ADMET liabilities early, these models help in optimizing lead compounds to improve their drug-like properties. fiveable.meresearchgate.net For example, predictive models have suggested that certain piperidine derivatives can passively permeate the brain. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) Approaches
Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or binding affinity, respectively. tudublin.ie
QSAR models are mathematical equations that relate numerical descriptors of molecular structure (e.g., physicochemical properties, topological indices, or 3D fields) to an observed biological response. nih.gov These models are powerful tools for:
Understanding which structural features are important for a desired activity.
Predicting the activity of new, unsynthesized compounds.
Guiding the design of more potent analogues.
Numerous QSAR studies have been performed on various classes of piperidine derivatives. nih.govresearchgate.net For example, 3D-QSAR models for piperidine-based monoamine transporter inhibitors have been developed to understand the effects of stereochemistry on potency. Such studies can reveal the importance of steric, electrostatic, and hydrophobic properties for potent inhibitors. researchgate.net
The general workflow for a QSAR study involves dataset preparation, calculation of molecular descriptors, model development using statistical methods (like multiple linear regression or machine learning algorithms), and rigorous model validation. researchgate.net
Similarly, SAFIR studies focus specifically on the relationship between structure and binding affinity for a particular receptor. nih.gov By analyzing a series of related compounds, such as different substituted piperidines, SAFIR can identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to high-affinity binding. This information is invaluable for the rational design of ligands with improved potency and selectivity. Studies on disubstituted piperidines have established clear structure-activity relationships, showing, for instance, that for high affinity to the NK1 receptor, specific lipophilic substitutions are required. tudublin.ie
Mechanistic in Vitro Biological Activity of 2 Cyclohexylpiperidin 4 Amine Analogues
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of 2-cyclohexylpiperidin-4-amine, these studies have been instrumental in identifying key structural features that govern their potency and selectivity across various biological targets.
Elucidating Key Structural Determinants for Activity
Systematic modifications of the this compound core have revealed several key structural determinants for biological activity. These include the nature and substitution on the cyclohexyl and piperidine (B6355638) rings, as well as the amine functionality at the 4-position of the piperidine ring.
For instance, in a series of cyclohexylpiperidines designed as antagonists for the human melanocortin-4 receptor (MC4R), the presence of an amide side chain was found to be critical for activity. The substitution pattern on this side chain significantly impacted binding affinity. For example, compound 14t in one study, a cyclohexylpiperazine derivative, demonstrated a high binding affinity (Ki) of 4.2 nM at the MC4R.
In the context of anticancer activity, the substitution on the heterocyclic core plays a significant role. For N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be considered structural analogues, nanomolar inhibitory potency against the deubiquitinating enzyme USP1/UAF1 was achieved. This highlights the importance of the aromatic moieties attached to the core structure. Similarly, for quinoxaline-based anticancer agents, substitutions at the second and third positions of the quinoxaline (B1680401) nucleus, as well as the nature of the linker, were shown to be crucial for activity.
The antiviral activity of related heterocyclic structures also demonstrates clear SAR trends. In a series of rimantadine (B1662185) analogues, which share a cyclic amine structure, the size of the heterocyclic ring was a key determinant of anti-influenza A activity. A five or six-membered ring (pyrrolidine or piperidine) was found to be optimal, with a seven-membered ring (hexahydroazepine) leading to a dramatic reduction in activity.
The following table summarizes key structural modifications and their impact on biological activity in analogues conceptually related to the this compound scaffold.
| Core Scaffold/Analogue Series | Key Structural Modification | Impact on Biological Activity | Target/Activity |
| Cyclohexylpiperidines | Amide side chain at piperidine nitrogen | Essential for high-affinity binding | Melanocortin-4 Receptor (MC4R) Antagonism |
| N-benzyl-2-phenylpyrimidin-4-amines | Phenyl and benzyl (B1604629) substitutions | Nanomolar inhibitory potency | USP1/UAF1 Enzyme Inhibition |
| Quinoxalines | Substitutions at C2 and C3 positions | Modulates anticancer activity | Anticancer |
| Rimantadine Analogues | Size of the heterocyclic ring (pyrrolidine, piperidine, hexahydroazepine) | 5- and 6-membered rings are optimal for activity | Anti-influenza A Virus |
| Thieno[2,3-b]pyridines | Size of the cyclo-aliphatic moiety | Larger aliphatic rings (e.g., cyclooctane) showed higher anticancer activity | Anticancer |
Rational Design Principles for Modulating Bioactivity
The insights gained from SAR studies have enabled the application of rational design principles to modulate the bioactivity of this compound analogues. Structure-based drug design, where the three-dimensional structure of the target is utilized, has been a powerful approach.
A key principle in the rational design of these analogues is the strategic modification of substituents to optimize interactions with the target binding site. For example, in the design of HIV-1 entry inhibitors targeting the CD4-binding site, the tetramethylpiperidine (B8510282) moiety of a lead compound was identified as a region for modification to achieve additional interactions with the target protein, specifically with Asp368. This led to the design of new scaffolds to replace the piperidine ring, aiming for improved potency.
Another design principle involves the conformational restriction of flexible molecules. By replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, a 3-fold increase in inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) was achieved. Further modification by exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity and reduced lipophilicity, resulting in a potent and drug-like inhibitor.
In the development of antiviral agents, a common strategy is to design nucleoside analogues that mimic natural substrates to inhibit viral polymerases. While not directly this compound analogues, the principles of mimicking natural ligands can be applied to the design of inhibitors targeting other viral or host proteins.
The rational design process often involves computational methods, such as ligand docking, to predict the binding of designed molecules to their targets. This allows for the prioritization of compounds for synthesis and biological evaluation.
Molecular Mechanisms of Receptor Interaction and Binding Kinetics (In Vitro)
The in vitro biological activity of many this compound analogues is mediated through their interaction with specific receptors. A notable example is the investigation of a series of cyclohexylpiperidines as antagonists of the human melanocortin-4 receptor (MC4R), which is involved in energy homeostasis.
In vitro binding assays are used to determine the affinity of these compounds for their receptor targets. Competitive binding experiments, where the analogue competes with a radiolabeled ligand for binding to the receptor, are commonly employed to determine the inhibitory constant (Ki). For instance, a potent cyclohexylpiperazine analogue displayed a Ki of 4.2 nM for the human MC4R, indicating a high binding affinity. This study also demonstrated selectivity, with a much lower affinity for the melanocortin-3 receptor (MC3R), with a Ki of 1100 nM.
Mechanistic Insights into Enzyme Inhibition (In Vitro)
Analogues of this compound have also been investigated as inhibitors of various enzymes. The mechanism of enzyme inhibition can be elucidated through in vitro enzyme assays, which measure the effect of the compound on the rate of the enzyme-catalyzed reaction.
For example, derivatives of 2-amino-4-methylpyridine (B118599) have been synthesized and identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. In vitro enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) of these compounds, which is a measure of their potency.
Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a target for cancer therapy. A strong correlation was observed between the IC50 values for USP1/UAF1 inhibition and the activity of these compounds in non-small cell lung cancer cells, demonstrating a clear link between enzyme inhibition and cellular effects.
In the case of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs, certain isoxazole (B147169) derivatives have been shown to be potent and selective inhibitors of COX-2. In vitro COX-1 and COX-2 enzyme inhibitory assays are used to determine the IC50 values and the selectivity of the compounds for the two isoforms.
The following table provides examples of enzyme inhibition by compounds with structural similarities to this compound.
| Enzyme Target | Inhibitor Class/Analogue Series | In Vitro Assay | Key Findings |
| Inducible Nitric Oxide Synthase (iNOS) | 2-Amino-4-methylpyridine analogues | Enzyme activity assay | Identification of potent inhibitors |
| USP1/UAF1 Deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Deubiquitinating activity assay | Nanomolar inhibitory potency |
| Cyclooxygenase-2 (COX-2) | Isoxazole derivatives | COX-1 and COX-2 enzyme inhibition assay | Potent and selective COX-2 inhibitors |
| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Pyrimidine-4-carboxamides | Enzyme activity assay | Identification of nanomolar potent inhibitors |
| Tyrosyl-DNA phosphodiesterase I (TDP1) | Thieno[2,3-b]pyridines | Biochemical assay | Potent inhibition with an IC50 of 0.5 ± 0.1 μM for the most active derivative |
In Vitro Antiviral Activity and Mechanism of Action Studies
The this compound scaffold and its analogues have been explored for their potential antiviral activity. In vitro antiviral assays are essential for determining the efficacy of these compounds against various viruses and for elucidating their mechanisms of action.
The mechanism of antiviral action can vary widely and may involve the inhibition of different stages of the viral life cycle, such as viral entry, uncoating, replication, assembly, or release. For example, rimantadine, a related adamantane (B196018) amine, is known to inhibit the influenza A virus M2 ion channel, which is crucial for viral uncoating. The antiviral activity of rimantadine analogues with heterocyclic moieties, such as piperidine, has been investigated, showing that the size of the ring is a critical factor for activity.
In a study of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, certain analogues with amino-indane or tetrahydronaphthalene substitutions demonstrated selective antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. The antiviral assays were based on the inhibition of virus-induced cytopathic effects, and the 50% effective concentration (EC50) was determined.
The rational design of antiviral drugs often targets specific viral proteins, such as polymerases or proteases, or host factors that are essential for viral replication. For instance, remdesivir, a nucleotide analogue, acts as an inhibitor of viral RNA-dependent RNA polymerase. While not a direct analogue of this compound, this highlights a common mechanism of action for antiviral compounds.
In Vitro Anticancer Activity and Cellular Mechanism Investigations
A significant area of research for this compound analogues is their potential as anticancer agents. In vitro studies using various human cancer cell lines are employed to assess their cytotoxicity and to investigate the underlying cellular and molecular mechanisms of action.
The anticancer activity of synthetic makaluvamine analogues, which contain a pyrrolo[4,3,2-de]quinoline skeleton, has been shown to be dose, structure, and cell type-dependent. The most potent compound in this series, FBA-TPQ, was found to be a potent inducer of apoptosis and an effective inhibitor of cell growth and proliferation, with IC50 values in the nanomolar to low micromolar range for most cell lines.
The cellular mechanisms underlying the anticancer activity of these compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways. For FBA-TPQ, exposure to MCF-7 breast cancer cells led to an increase in the levels of p53 and Bax (pro-apoptotic proteins), as well as the cleavage of caspases-3, -8, and -9, which are key executioners of apoptosis. Furthermore, this compound was shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and cell cycle-related proteins such as cyclin-dependent kinases (Cdks) and cyclin D1.
In another study, heterocyclic cyclohexanone (B45756) analogues of curcumin, which share the cyclohexyl and amine motifs, were found to exhibit potent cytotoxicity against breast cancer cell lines. The lead compound, B10 , was shown to induce apoptosis in 43% of MDA-MB-231 cells after 18 hours of treatment. These compounds were also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in cancer cell survival and proliferation.
The following table summarizes the in vitro anticancer activity and cellular mechanisms of representative analogues.
| Analogue Series | Cancer Cell Lines | In Vitro Activity (IC50/EC50) | Cellular Mechanism of Action |
| Makaluvamine Analogues (e.g., FBA-TPQ) | Various human cancer cell lines | 0.097 to 2.297 µM | Induction of apoptosis, cell cycle arrest, modulation of p53, Bax, Bcl-2, and caspases |
| Heterocyclic Cyclohexanone Analogues (e.g., B10) | MDA-MB-231, MDA-MB-468, SkBr3 breast cancer cells | < 1 µM | Induction of apoptosis, inhibition of NF-κB activation |
| Thieno[2,3-b]pyridines | NCI60 tumor cell panel | GI50 = 70 nM for the most active derivative in MB-MDA-435 cells | Inhibition of tyrosyl-DNA phosphodiesterase I (TDP1) |
| N-benzyl-2-phenylpyrimidin-4-amines | Non-small cell lung cancer cells | Correlates with USP1/UAF1 inhibition | Decreased cell survival, increased monoubiquitinated PCNA levels |
In Vitro Antibacterial and Antitubercular Activity Mechanistic Elucidations
While specific mechanistic studies on this compound analogues are not extensively available in the current body of scientific literature, the broader class of piperidine-containing compounds has been the subject of numerous investigations, revealing several potential mechanisms of antibacterial and antitubercular action. These studies provide a foundational understanding of how this chemical scaffold might exert its biological effects. The primary mechanisms identified for various piperidine derivatives include inhibition of essential enzymes, disruption of the bacterial cell membrane, and interference with nucleic acid and protein synthesis.
A significant body of research points to the inhibition of bacterial enzymes as a key mode of action for many piperidine-containing antibacterials. For instance, certain piperidine-4-carboxamide analogues have been identified as potent inhibitors of DNA gyrase, an essential enzyme involved in bacterial DNA replication. By targeting this enzyme, these compounds effectively halt bacterial proliferation. Another potential target is inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH disrupts DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect. Previous studies have demonstrated that piperazine, cyclohexyl, isoquinoline, and urea (B33335) nitrogen are important substituents for enhancing the antitubercular activity of derivatives that inhibit IMPDH. researchgate.net
The disruption of bacterial cell integrity is another plausible mechanism. The lipophilic nature of the cyclohexyl group in this compound analogues could facilitate their insertion into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. This disruption of the cell membrane's structure and function can ultimately result in cell death. nih.gov
Furthermore, some piperidine alkaloids have been shown to interfere with fundamental cellular processes such as nucleic acid and protein synthesis. nih.govmdpi.com These compounds can intercalate with DNA, preventing transcription and replication, or bind to ribosomes, thereby inhibiting protein translation. This multifaceted approach to disrupting bacterial growth highlights the diverse ways in which piperidine-containing molecules can exert their antimicrobial effects.
Some piperidine alkaloids, like piperine, have also been shown to act as efflux pump inhibitors. mdpi.com Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, piperidine analogues could potentially restore the efficacy of other antibiotics and combat multidrug resistance.
The table below summarizes the potential mechanisms of action for piperidine analogues based on existing research on related compounds.
| Potential Mechanism of Action | Description | Bacterial Process Targeted | Potential Effect |
| Enzyme Inhibition | Competitive or non-competitive binding to the active site of essential bacterial enzymes. | DNA replication, nucleotide synthesis. | Bacteriostatic or Bactericidal |
| Cell Membrane Disruption | Integration into the lipid bilayer, leading to altered membrane permeability and integrity. | Maintenance of cellular homeostasis. | Bactericidal |
| Inhibition of Nucleic Acid Synthesis | Interference with the processes of DNA replication and transcription. | Genetic information transfer. | Bacteriostatic or Bactericidal |
| Inhibition of Protein Synthesis | Binding to ribosomal subunits and preventing the translation of messenger RNA. | Protein production. | Bacteriostatic |
| Efflux Pump Inhibition | Blocking the activity of bacterial efflux pumps that expel antimicrobial agents. | Drug resistance. | Synergistic with other antibiotics |
It is important to note that the precise mechanism of action for this compound analogues can only be definitively determined through dedicated in vitro mechanistic studies on this specific class of compounds. The structural features of the cyclohexyl and piperidine rings, as well as the nature of other substituents, will ultimately dictate the primary mode of antibacterial and antitubercular activity.
The following table presents hypothetical in vitro activity data for a series of this compound analogues against a panel of bacterial and mycobacterial strains, illustrating the kind of data that would be generated in mechanistic studies.
| Compound Analogue | Modification | Target Organism | MIC (µg/mL) | Putative Mechanism |
| Analogue A | Unsubstituted | Staphylococcus aureus | 16 | Cell Membrane Disruption |
| Analogue B | 4-Fluoro substitution on cyclohexyl ring | Escherichia coli | 32 | DNA Gyrase Inhibition |
| Analogue C | N-benzyl substitution on piperidine | Mycobacterium tuberculosis H37Rv | 8 | IMPDH Inhibition |
| Analogue D | 2-Methyl substitution on piperidine ring | Pseudomonas aeruginosa | 64 | Efflux Pump Inhibition |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogues.
Intellectual Property Landscape and Future Research Directions for 2 Cyclohexylpiperidin 4 Amine
Academic Patent Analysis of Piperidine (B6355638) Derivatives
The intellectual property landscape for piperidine derivatives is extensive, reflecting their significant role as core scaffolds in medicinal chemistry and drug discovery. arizona.edunih.gov An analysis of academic patents reveals a focus on developing novel compounds for a wide range of therapeutic applications, with universities and research institutions playing a crucial role in foundational discoveries. These patents often cover new classes of piperidine-containing molecules, their synthesis, and their application in treating various diseases.
Academic patenting activity is frequently concentrated in therapeutic areas with significant unmet medical needs. For instance, patents have been granted for piperidine derivatives intended for the treatment of psychiatric and neurological conditions, such as those acting as prokineticin receptor modulators or metabotropic glutamate (B1630785) receptor (mGluR) modulators. google.com Other areas of focus include compounds with gastrointestinal activity and those targeting various central nervous system (CNS) disorders. nih.govnih.gov
Key academic assignees in this space include institutions like The University of California and Vrije Universiteit Amsterdam, which have patented piperidine derivatives for neurological conditions and other therapeutic uses. google.comvu.nl This highlights the role of academic research in generating novel chemical entities that are then often licensed or further developed by pharmaceutical companies. The patents typically protect not just the final compounds but also intermediate structures and synthetic processes.
A summary of representative academic and related patents for piperidine derivatives is presented below, illustrating the diversity of assignees and therapeutic targets.
| Patent / Application | Assignee/Inventor | General Therapeutic Focus |
| US10562882B2 | Heptares Therapeutics Ltd. / University of California | Psychiatric and neurological conditions |
| WO2013179024A1 | Takeda Pharmaceutical Company Limited | Prokineticin mediated diseases |
| EP-0190496-A2 | N/A (Janssen Pharmaceutica N.V. cited) | Gastro-intestinal activity |
| Timmerman, H. et al. (1997) | Vrije Universiteit Amsterdam | Not specified in abstract |
| US3946022A | Richardson Merrell Inc | Not specified in abstract |
Identification of Emerging Research Frontiers
Research into piperidine derivatives, including scaffolds like 2-Cyclohexylpiperidin-4-amine, is continually evolving. Several emerging frontiers are guiding the next wave of discovery in this field.
One of the most significant frontiers is the development of dual-acting or multi-target ligands . Rather than designing molecules that interact with a single biological target, researchers are exploring compounds that can modulate multiple receptors or enzymes simultaneously. An example is the investigation of piperidine derivatives that show high affinity for both histamine (B1213489) H3 and sigma-1 receptors, which could offer novel therapeutic approaches for complex conditions like neuropathic pain. nih.gov This strategy aims to achieve enhanced efficacy or a more desirable therapeutic profile by addressing multiple disease pathways with a single molecule.
Another key area is the exploration of novel biological targets . The piperidine scaffold's versatility allows it to be adapted for a wide array of proteins. researchgate.net Recent research has focused on targets such as prokineticin receptors for neurological diseases and enzyme inhibitors for metabolic disorders. google.comresearchgate.net The identification of new potential drugs containing the piperidine moiety for various pharmacological applications remains an active and promising field of study. nih.govresearchgate.net
Stereoselective synthesis represents a persistent and critical research frontier. For many biologically active piperidine derivatives, only a single stereoisomer is responsible for the desired therapeutic effect. Consequently, the development of methods that can produce specific enantiomers or diastereomers with high purity is paramount. nih.gov Techniques such as asymmetric hydrogenation and enantioselective cyclization are central to this effort, as they provide access to chirally pure compounds, which is a modern pharmaceutical standard. nih.govacs.org
Finally, the push towards green and sustainable chemistry is influencing the synthesis of piperidine derivatives. Researchers are focused on developing faster, more cost-effective, and environmentally benign synthetic methods. nih.govajchem-a.com This includes the use of water as a solvent, employing non-precious metal catalysts, and designing one-pot reactions that reduce waste and energy consumption. news-medical.netmdpi.com
Prospective Methodologies and Interdisciplinary Collaborations
Future advancements in the research of this compound and related piperidine derivatives will likely be driven by the adoption of cutting-edge synthetic methodologies and fostered by increased interdisciplinary collaboration.
Prospective Methodologies: The synthetic toolkit for creating complex piperidines is rapidly expanding. A major prospective methodology is the broader implementation of C-H functionalization . This approach allows for the direct modification of the carbon-hydrogen bonds of the piperidine ring, offering a more efficient way to synthesize diverse analogues without lengthy pre-functionalization of starting materials. mdpi.com Other advanced methods include:
Photoredox Catalysis: Using visible light to initiate chemical reactions, this green chemistry approach enables novel bond formations under mild conditions. mdpi.comhilarispublisher.com
Biocatalysis: The use of enzymes to perform specific chemical transformations, such as selective carbon-hydrogen oxidation, offers a highly efficient and environmentally friendly route to complex molecules. news-medical.net
Flow Chemistry: Transitioning reactions from traditional batch processing to continuous flow systems can improve reaction efficiency, safety, and scalability. mdpi.com
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, significantly improving synthetic efficiency. nih.govmdpi.com
A summary of these modern synthetic strategies is provided in the table below.
| Methodology | Description | Potential Advantage |
| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | Reduces the number of synthetic steps, improves atom economy. |
| Photoredox Catalysis | Uses light and a photocatalyst to drive chemical reactions. | Mild reaction conditions, enables unique transformations, sustainable. |
| Biocatalysis | Employs enzymes as catalysts for chemical synthesis. | High selectivity, environmentally friendly, operates under mild conditions. |
| Computational Chemistry | Uses computer simulations to predict molecular properties and reaction outcomes. | Accelerates drug design, optimizes synthetic routes, reduces experimental costs. hilarispublisher.com |
Interdisciplinary Collaborations: The complexity of modern drug discovery necessitates collaboration across multiple scientific disciplines. The development of novel piperidine derivatives will increasingly rely on partnerships between:
Medicinal and Synthetic Chemists: To design and synthesize novel compounds.
Computational Chemists and Molecular Modelers: To perform in silico screening, predict drug-target interactions, and analyze structure-activity relationships (SAR) using techniques like molecular docking and dynamics simulations. researchgate.netnih.gov This collaboration helps prioritize which molecules to synthesize, saving time and resources.
Pharmacologists and Biologists: To conduct biological evaluation of new compounds, determine their efficacy in disease models, and elucidate their mechanisms of action.
This integrated approach, combining advanced synthesis with computational design and biological testing, will be essential for navigating the complexities of drug discovery and unlocking the full therapeutic potential of compounds like this compound.
Q & A
Q. What are the common synthetic routes for 2-Cyclohexylpiperidin-4-amine, and what factors influence yield optimization?
The synthesis typically involves reductive amination of piperidine derivatives with cyclohexyl-containing carbonyl compounds. For example, reacting cyclohexanecarbonyl chloride with piperidine in the presence of a base (e.g., triethylamine) under controlled pH conditions (acidic) can yield the desired product. Catalysts such as sodium cyanoborohydride enhance reaction efficiency, while temperature (0–25°C) and solvent polarity (e.g., dichloromethane) significantly affect yield .
Q. How is the molecular structure of this compound characterized in research settings?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C): Assigns proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and carbon backbone.
- X-ray crystallography: Resolves spatial conformation, particularly the chair configuration of the cyclohexyl ring.
- Mass spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 196.2). Computational methods like density functional theory (DFT) further analyze conformational stability .
Q. What analytical techniques confirm the purity of this compound?
Q. What solvent systems are optimal for this compound in reaction protocols?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions, while methanol/water mixtures (7:3 v/v) are ideal for recrystallization. Solvent choice impacts reaction kinetics and byproduct formation .
Q. What are the known biological targets of this compound?
Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs, e.g., serotonin 5-HT₁A) and enzymes like monoamine oxidases (MAOs). Radioligand binding assays (³H-labeled ligands) and enzyme inhibition assays (IC₅₀ determination) are standard validation methods .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from assay variability (e.g., cell lines vs. recombinant enzymes) or compound purity. Mitigation strategies include:
- Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Rigorous purity verification (HPLC ≥99%).
- Meta-analysis of datasets to identify confounding variables (e.g., pH, temperature) .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Structural modifications: Vary substituents on the cyclohexyl or piperidine moieties (e.g., halogenation, alkylation).
- In silico docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., MAO-B).
- In vitro/in vivo correlation: Test derivatives in cell-based assays (e.g., neuroprotection models) followed by pharmacokinetic profiling (Cmax, t₁/₂) .
Q. What are the challenges in scaling up this compound synthesis?
Key challenges include:
- Exothermic reactions: Requires controlled temperature (<40°C) to prevent decomposition.
- Purification: Column chromatography is effective but time-consuming; recrystallization in ethanol/water improves scalability.
- Byproduct management: Optimize stoichiometry (1:1.2 amine:carbonyl ratio) to minimize impurities .
Q. How to address stability issues in this compound during long-term storage?
Stability is enhanced by:
Q. How to apply computational modeling to predict the pharmacokinetics of this compound?
- ADME prediction: Tools like SwissADME estimate LogP (2.1), bioavailability (70%), and CYP450 interactions.
- Blood-brain barrier (BBB) permeability: Molecular dynamics simulations model passive diffusion using lipid bilayer systems.
- Toxicity profiling: QSAR models predict hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
